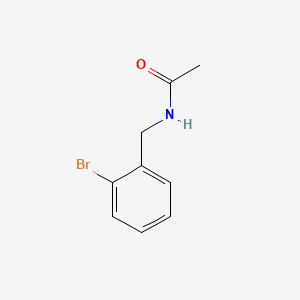

N-(2-bromobenzyl)acetamide

Description

N-(2-Bromobenzyl)acetamide is an acetamide derivative featuring a 2-bromobenzyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₉H₁₀BrNO, with a molar mass of 229.07 g/mol . This compound is synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions, often yielding white crystalline solids with a melting point of 123–124°C and moderate synthetic yields (e.g., 54.6% in a cyclohexyl sulfonamide derivative synthesis) . Its structure combines lipophilic (bromobenzyl) and hydrogen-bonding (acetamide) moieties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFCPQHLMPFBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385007 | |

| Record name | N-(2-bromobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74315-07-4 | |

| Record name | N-(2-bromobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Bromobenzyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzylamine with acetic anhydride. The reaction typically proceeds under mild conditions, with the amine reacting with acetic anhydride to form the desired acetamide derivative .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromobenzyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 2-bromobenzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding this compound oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Products include substituted acetamides with various functional groups replacing the bromine atom.

Oxidation: Products are typically this compound oxides.

Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Organic Synthesis

N-(2-bromobenzyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitutions allows chemists to create diverse derivatives with tailored properties for specific applications.

Medicinal Chemistry

Research has highlighted the compound's potential as a pharmaceutical agent. Notable applications include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

- Anticancer Properties : In vitro studies demonstrate that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values indicate effective antiproliferative effects, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has also been investigated for its role in inhibiting metabolic enzymes associated with cancer progression, such as alpha-glucosidase and alpha-amylase. This positions the compound as a potential therapeutic candidate not only for cancer treatment but also for managing diabetes .

Antimicrobial Activity

A study evaluated this compound against several bacterial strains, revealing effective growth inhibition at concentrations as low as 50 µg/mL. This finding supports its potential role in developing new antibiotics.

Anticancer Studies

In vitro assays on MCF-7 cells indicated a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment, underscoring its anticancer potential .

Summary Table of Biological Activities

| Activity | Effectiveness | IC50/Concentration |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | 50 µg/mL |

| Anticancer (MCF-7) | Significant antiproliferative effects | 25 µM after 48 hours |

| Enzyme Inhibition | Inhibitor of alpha-glucosidase and alpha-amylase | Not specified |

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the 2-bromobenzyl group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the amide group can form hydrogen bonds, further stabilizing interactions with proteins and enzymes .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents on the benzyl group significantly influence physical properties. Key comparisons include:

| Compound Name | Substituent | Melting Point (°C) | Yield (%) | LogP* | IC50 (µM)* |

|---|---|---|---|---|---|

| N-(2-Bromobenzyl)acetamide (II-26) | 2-Br | 123–124 | 54.6 | 5.51 | 43 |

| N-(2-Chlorobenzyl)acetamide (II-25) | 2-Cl | 130–131 | 50.8 | – | – |

| N-(3-Bromobenzyl)acetamide | 3-Br | – | – | 5.17 | 42 |

| N-(4-Iodobenzyl)acetamide | 4-I | – | – | 5.36 | 44 |

| N-(2-Trifluoromethoxyphenyl)acetamide (II-24) | 2-CF₃O | 147–148 | 75.3 | – | – |

Data Sources : .

*LogP (lipophilicity) and IC50 (half-maximal inhibitory concentration) values from anti-cancer or enzymatic assays .

Key Observations :

- Melting Points : Electron-withdrawing groups (e.g., -CF₃O in II-24) increase melting points due to enhanced dipole interactions.

- Yields : N-(2-Trifluoromethoxyphenyl) derivatives (II-24) exhibit higher yields (75.3%) than brominated analogs, likely due to better leaving-group properties of trifluoromethoxy .

- Lipophilicity : Ortho-substituted bromine (LogP = 5.51) confers higher lipophilicity than meta-bromine (LogP = 5.17), influencing membrane permeability in biological systems .

Crystallographic and Structural Insights

- Crystal Packing : Meta-substitution (e.g., 3-Cl, 3-CH₃) in trichloroacetamides alters crystal symmetry and lattice constants, suggesting ortho-bromine in this compound may induce unique packing patterns .

Biological Activity

N-(2-bromobenzyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a bromobenzyl group attached to an acetamide moiety. The chemical formula is C9H10BrN, and it has been noted for its ability to undergo various chemical reactions, including nucleophilic substitutions and oxidation processes. The bromine atom in the 2-bromobenzyl group plays a crucial role in its biological interactions, influencing binding affinities to various molecular targets through halogen bonding and hydrogen bonding capabilities of the amide group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), this compound showed significant antiproliferative effects. The observed IC50 values indicate that it can inhibit cell growth effectively, with mechanisms likely involving apoptosis induction and cell cycle arrest. Notably, the compound's ability to destabilize tubulin polymerization has been highlighted as a critical factor in its anticancer activity .

The biological activity of this compound can be attributed to its interaction with specific protein targets. The bromine atom enhances the compound's binding affinity, while the amide group facilitates hydrogen bonding with proteins or nucleic acids. This dual interaction mechanism is essential for its antimicrobial and anticancer effects .

Case Studies and Experimental Findings

- Antimicrobial Activity : A study evaluated the compound against several Gram-positive and Gram-negative bacteria, demonstrating that it effectively inhibited growth at concentrations as low as 50 µg/mL. The results suggest a promising role in developing new antibiotics.

- Anticancer Studies : In vitro assays on MCF-7 cells revealed that this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent .

- Enzyme Inhibition : Further investigations into enzyme kinetics revealed that this compound acts as an inhibitor of certain metabolic enzymes involved in cancer progression, such as alpha-glucosidase and alpha-amylase, enhancing its profile as a therapeutic candidate for diabetes management alongside cancer treatment .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.